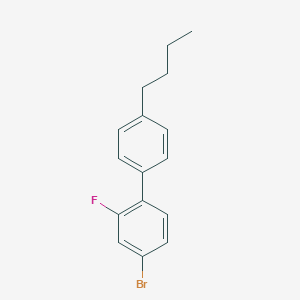

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene

Vue d'ensemble

Description

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene, also known as BBF, is a chemical compound that belongs to the family of halogenated aromatic compounds. It is a potent and selective ligand for the dopamine D3 receptor, which is involved in various physiological and pathological processes. In recent years, BBF has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mécanisme D'action

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopaminergic pathways. It is involved in the regulation of reward, motivation, and movement. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene binds to the dopamine D3 receptor with high affinity and inhibits its activation by endogenous dopamine. This results in a decrease in dopamine signaling in the mesolimbic and mesocortical pathways, which are implicated in addiction, Parkinson's disease, and schizophrenia.

Effets Biochimiques Et Physiologiques

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potent and selective binding to the dopamine D3 receptor. It has been demonstrated to inhibit the activity of the dopamine D3 receptor in a dose-dependent manner. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been shown to have a long half-life in vivo, which makes it an attractive candidate for therapeutic applications. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have minimal off-target effects on other dopamine receptor subtypes, which is important for the development of selective drugs targeting the dopamine D3 receptor.

Avantages Et Limitations Des Expériences En Laboratoire

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has several advantages for lab experiments. It is a potent and selective ligand for the dopamine D3 receptor, which makes it a valuable tool compound for the study of dopamine signaling pathways. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been shown to have a long half-life in vivo, which allows for prolonged experiments. However, 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to work with in aqueous solutions. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene is also a relatively new compound, and there is still much to be learned about its pharmacological properties.

Orientations Futures

There are several future directions for the study of 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene. One area of interest is the development of new drugs targeting the dopamine D3 receptor for the treatment of drug addiction, Parkinson's disease, and schizophrenia. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potential therapeutic applications in these areas, and further research is needed to optimize its pharmacological properties. Another area of interest is the study of the role of the dopamine D3 receptor in other physiological and pathological processes, such as cognition and mood disorders. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene can be used as a tool compound for these studies. Finally, there is a need for the development of new imaging techniques to visualize the dopamine D3 receptor in vivo, which would allow for the study of its distribution and function in the brain.

Applications De Recherche Scientifique

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been extensively studied in the field of neuroscience due to its high affinity and selectivity for the dopamine D3 receptor. The dopamine D3 receptor is involved in various physiological and pathological processes, including reward, addiction, and movement disorders. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potential therapeutic applications in the treatment of drug addiction, Parkinson's disease, and schizophrenia. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been studied as a tool compound for the development of new drugs targeting the dopamine D3 receptor.

Propriétés

Numéro CAS |

116831-34-6 |

|---|---|

Nom du produit |

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene |

Formule moléculaire |

C16H16BrF |

Poids moléculaire |

307.2 g/mol |

Nom IUPAC |

4-bromo-1-(4-butylphenyl)-2-fluorobenzene |

InChI |

InChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)15-10-9-14(17)11-16(15)18/h5-11H,2-4H2,1H3 |

Clé InChI |

LDQABRHKJNCPFO-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |

SMILES canonique |

CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.